molecular formula C9H12N6 B7942418 7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine

7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine

Cat. No.: B7942418
M. Wt: 204.23 g/mol
InChI Key: SOMFPXGZJYYQQO-UHFFFAOYSA-N
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Description

7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique tricyclic structure, which includes a pyrido, triazolo, and pyrimidine ring system. Its structural complexity and potential biological activities make it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine typically involves multi-step reactions starting from commercially available reagents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrido[4,3-D]pyrimidine derivatives with triazole-containing compounds can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9-amine is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

11-methyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-14-3-2-7-6(4-14)8(10)15-9(13-7)11-5-12-15/h5H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMFPXGZJYYQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC3=NC=NN3C(=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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